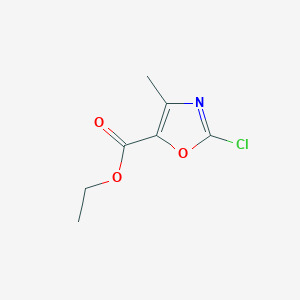

Ethyl 2-chloro-4-methyloxazole-5-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSAAHINIUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509802 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-11-3 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxazole core is a prevalent motif in a variety of biologically active compounds, exhibiting a range of therapeutic properties including antimicrobial and anti-inflammatory activities. The presence of a chloro substituent at the 2-position and an ethyl carboxylate group at the 5-position provides versatile handles for further synthetic modifications, making it a valuable intermediate for the construction of complex molecular architectures and the exploration of novel chemical entities.

This technical guide provides a comprehensive overview of a plausible and efficient two-step synthesis of this compound. The synthesis involves the initial formation of the oxazole ring system followed by a regioselective chlorination. Detailed experimental protocols, tabulated quantitative data, and diagrammatic representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate. This initial step involves the condensation of ethyl 2-chloroacetoacetate with a formamide source to construct the core 4-methyloxazole-5-carboxylate ring structure.

-

Step 2: Chlorination of Ethyl 4-methyloxazole-5-carboxylate. The second step is the regioselective chlorination at the 2-position of the oxazole ring using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).

This strategy allows for the controlled introduction of the chloro substituent onto the pre-formed oxazole ring, providing a reliable route to the target molecule.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Starting Material |

| Ammonium formate | CH₅NO₂ | 63.06 | Reagent |

| Formic acid (99%) | CH₂O₂ | 46.03 | Solvent/Reagent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Sodium carbonate | Na₂CO₃ | 105.99 | Neutralizing Agent |

| Magnesium sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 2: Reaction Parameters for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 5 hours |

| Work-up Procedure | Neutralization, Extraction, Drying |

| Purification Method | Vacuum Distillation |

| Overall Yield | 20% (of the corresponding carboxylic acid after hydrolysis) |

Note: The reported yield is for the hydrolyzed product, 4-methyl-oxazole-5-carboxylic acid. The yield of the ethyl ester precursor is expected to be higher prior to hydrolysis.

Table 3: Reagents for the Chlorination of Ethyl 4-methyloxazole-5-carboxylate

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ethyl 4-methyloxazole-5-carboxylate | C₇H₉NO₃ | 155.15 | Starting Material |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Chlorinating Agent |

| Acetonitrile | C₂H₃N | 41.05 | Solvent |

Table 4: Postulated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈ClNO₃ |

| Molecular Weight | 189.60 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

This procedure is adapted from the known synthesis of 4-methyl-oxazole-5-carboxylic acid.[1]

Materials:

-

Ethyl 2-chloro-3-oxobutanoate (40.0 g, 0.243 mol)

-

Ammonium formate (80.0 g, 1.27 mol)

-

Formic acid (99%, 240 mL)

-

Deionized water

-

Sodium carbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate in formic acid at room temperature.

-

To this solution, add ammonium formate.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After cooling to room temperature, dilute the solution with 1 L of water.

-

Carefully neutralize the aqueous solution with sodium carbonate.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 4-methyloxazole-5-carboxylate by vacuum distillation.

Step 2: Chlorination of Ethyl 4-methyloxazole-5-carboxylate

This is a postulated procedure based on general methods for the chlorination of aromatic heterocycles with N-chlorosuccinimide.[2][3]

Materials:

-

Ethyl 4-methyloxazole-5-carboxylate (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Acetonitrile (solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-methyloxazole-5-carboxylate in a suitable volume of dry acetonitrile.

-

Add N-chlorosuccinimide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Plausible Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not yet detailed in the literature, its structural motifs are present in compounds known to inhibit key inflammatory pathways. For instance, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins. The oxazole scaffold can be found in a number of COX inhibitors.

References

Ethyl 2-chloro-4-methyloxazole-5-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for Ethyl 2-chloro-4-methyloxazole-5-carboxylate. This guide provides calculated properties and extrapolates information from closely related analogs to offer a comprehensive overview. All data derived from analogs is clearly indicated.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the chloro substituent and the ester functional group makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.

Physicochemical Data

Quantitative data for the target compound and its close analogs are summarized below for comparative analysis.

| Property | Value (Predicted/Calculated for Target Compound) | Value (Analog Compound) | Analog Compound Name |

| Molecular Formula | C₇H₈ClNO₃ | C₇H₈ClNO₂S | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

| Molecular Weight | 189.60 g/mol | 205.66 g/mol | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

| Melting Point | Not available | ~32-34 °C | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

| Boiling Point | Not available | ~244-245 °C | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

| Density | Not available | 1.328 g/cm³ (Predicted) | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

| Solubility | Not available | Soluble in ethanol, acetone, DMSO | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1] |

Spectral Data

No specific spectral data has been published for this compound. The following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Peaks and Signals |

| ¹H NMR | - Ethyl group signals: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Methyl group signal: a singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester around 160-165 ppm. - Oxazole ring carbons between 120-160 ppm. - Ethyl group carbons: ~14 ppm (CH₃) and ~61 ppm (CH₂). - Methyl group carbon around 10-15 ppm. |

| IR Spectroscopy | - Strong C=O stretch from the ester at ~1720-1740 cm⁻¹. - C-O stretches from the ester and oxazole ring in the 1000-1300 cm⁻¹ region. - C-Cl stretch around 600-800 cm⁻¹. - C-H stretches from alkyl groups just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). - Fragmentation patterns likely showing loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the chloro group. |

Experimental Protocols

Proposed Synthesis

A potential synthetic route for this compound can be adapted from the known synthesis of 4-methyloxazole-5-carboxylic esters. This proposed method involves the reaction of an appropriate starting material with a chlorinating agent, followed by esterification. A more direct, though unconfirmed, approach could involve the cyclization of ethyl 2-chloro-2-(chloroimino)acetate with the enolate of ethyl acetoacetate.

A plausible, though not experimentally verified, synthesis is outlined below, based on a patented method for similar oxazoles.

Reaction: Reaction of ethyl α-chloroacetoacetate with a suitable nitrogen source and subsequent chlorination. A more direct, though hypothetical, route could involve the cyclization of a chlorinated precursor.

Protocol:

-

Preparation of Ethyl 4-methyloxazole-5-carboxylate: Ethyl α-chloroacetoacetate is reacted with an excess of formamide (2-10 molar equivalents).

-

The reaction mixture is heated to a temperature between 120-150°C for 2 to 12 hours.

-

Upon completion, the mixture is cooled, and the product is extracted using an organic solvent such as benzene or ether.

-

The organic extracts are washed with an aqueous potassium carbonate solution and then with brine.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 4-methyloxazole-5-carboxylate.

-

Chlorination: The resulting Ethyl 4-methyloxazole-5-carboxylate would then be chlorinated at the 2-position. This could potentially be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The specific conditions for this chlorination step would require experimental optimization.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow:

-

Purification: The crude product is purified using column chromatography or distillation.

-

Structural Elucidation: The purified compound is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its molecular structure.

-

Functional Group Analysis: Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl.

-

Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mandatory Visualizations

References

In-Depth Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

CAS Number: 78451-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

This compound is a substituted oxazole, a class of heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 78451-11-3 |

| Molecular Formula | C₇H₈ClNO₃ |

| Molecular Weight | 189.6 g/mol |

| Storage Temperature | 2-8°C |

Synthesis of Substituted Oxazoles: A General Overview

One of the most common and versatile methods is the van Leusen oxazole synthesis . This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] The versatility of this method allows for the introduction of various substituents onto the oxazole ring.

Another prominent method is the Bredereck reaction , which typically involves the reaction of α-haloketones with amides to yield 2,5-disubstituted oxazoles. More recent modifications of this method utilize α-hydroxyketones as starting materials, offering a cleaner and more economical pathway.

Furthermore, the cycloisomerization of propargylic amides represents a modern approach to synthesizing polysubstituted oxazoles. This method often employs silica gel-supported catalysts and provides a versatile route to a wide range of oxazole derivatives.

A plausible synthetic approach for this compound could involve the cyclization of a suitably substituted precursor. The general logic of such a synthesis is depicted in the workflow diagram below.

Caption: General Synthetic Workflow for Substituted Oxazoles.

Applications in Drug Discovery and Development

Oxazole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including those with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] this compound, as a functionalized oxazole, serves as a valuable building block for the synthesis of novel therapeutic agents. The chloro and ester functionalities provide convenient handles for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening.

While specific examples of drug candidates derived directly from this compound are not extensively documented in publicly accessible literature, the broader class of substituted oxazoles and isoxazoles has been investigated for various therapeutic targets. For instance, derivatives of the isoxazole scaffold have been explored as inhibitors of enzymes such as D1 protease and biotin carboxylase.[4]

The potential utility of this compound in drug discovery is highlighted by the general importance of substituted thiazole and oxazole derivatives in generating compounds with antimicrobial and anticancer activities.[5][6] The strategic modification of the substituents on the oxazole core can lead to compounds with tailored biological activities.

Caption: Workflow for Utilizing this compound in a Drug Discovery Program.

Experimental Protocols

As previously noted, a specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, for researchers interested in the synthesis of related compounds, a general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been described. This can serve as a foundational methodology.

General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids [7]

-

Materials:

-

Carboxylic acid (1.0 equivalent)

-

4-Dimethylaminopyridine (DMAP) (1.5 equivalents)

-

Trifluoromethanesulfonylpyridinium (DMAP-Tf) reagent (1.3 equivalents)

-

Isocyanide (e.g., isocyanoacetate) (1.2 equivalents)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a reaction vial under a dry nitrogen atmosphere, add the carboxylic acid, DMAP, and DCM.

-

Add the DMAP-Tf reagent and stir the mixture at room temperature for 5 minutes.

-

Once the solids have dissolved, add the isocyanide to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

Upon completion, the reaction mixture can be worked up and the product purified using standard techniques such as column chromatography.

-

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound, likely starting from a different set of precursors to achieve the desired substitution pattern.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed public data on this specific molecule is limited, the well-established chemistry of oxazoles provides a strong foundation for its synthesis and derivatization. Its functional groups offer versatile points for modification, making it an attractive starting material for the creation of diverse chemical libraries aimed at discovering new biologically active molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. cas 1144520-57-9|| where to buy Ethyl 2-Chloro-5-methyloxazole-4-carboxylate [english.chemenu.com]

- 4. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate. Due to the limited direct experimental data available for this specific compound, this document leverages data from closely related structural analogs and established principles of oxazole chemistry to build a detailed profile. The guide covers predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, expected spectral characteristics, and predicted chemical reactivity. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this and similar oxazole-based scaffolds.

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules. The chloro group at the C2 position is a particularly interesting feature, as it can serve as a handle for various cross-coupling reactions to introduce further diversity.

This guide aims to consolidate the available information and provide a predictive profile of this compound to facilitate its synthesis and application in research and development.

Physicochemical Properties

Core Compound Identification

| Property | Value |

| IUPAC Name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate |

| Molecular Formula | C₇H₈ClNO₃ |

| Molecular Weight | 189.60 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)Cl)C |

| InChI Key | InChIKey=YQGFFFNPCWBNRU-UHFFFAOYSA-N |

Comparative Physicochemical Data of Structural Analogs

The following table summarizes the available data for compounds structurally related to this compound. These analogs provide a basis for estimating the properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 4-methyloxazole-5-carboxylate[1][2] | 20485-39-6 | C₇H₉NO₃ | 155.15 | - | - |

| Ethyl 2-chloro-5-methyloxazole-4-carboxylate[3] | 1144520-57-9 | C₇H₈ClNO₃ | 189.60 | - | - |

| Ethyl 5-chloro-2-methyloxazole-4-carboxylate[4] | 123811-74-5 | C₇H₈ClNO₃ | 189.60 | - | - |

| Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[5] | 7238-62-2 | C₇H₈ClNO₂S | 205.66 | 32-34 | 244-245 |

Based on the data from its analogs, particularly the thiazole analog, it is reasonable to predict that this compound is likely a low-melting solid or a high-boiling liquid at room temperature. Its solubility is expected to be good in common organic solvents.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process: first, the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate, followed by regioselective chlorination at the C2 position.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of 4-methyloxazole-5-carboxylic esters.

-

Materials:

-

Ethyl α-chloroacetoacetate

-

Formamide

-

1 N aqueous potassium carbonate solution

-

Benzene (or a suitable alternative solvent like toluene or ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq) and an excess of formamide (2.0 - 10.0 eq).

-

Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 1 N aqueous potassium carbonate solution to the reaction mixture at 0 °C to neutralize any acidic byproducts.

-

Extract the aqueous layer with benzene (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-methyloxazole-5-carboxylate.

-

The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles. Direct chlorination can be achieved using various chlorinating agents.

-

Materials:

-

Ethyl 4-methyloxazole-5-carboxylate

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Predicted Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the oxazole ring's electronics and the influence of its substituents.

-

Oxazole Ring: The oxazole ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to more electron-rich heterocycles.

-

C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially with activation from the electron-withdrawing ester group. This position is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction of a wide range of substituents.

-

C4-Methyl Group: The electron-donating methyl group at the C4 position slightly activates the ring.

-

C5-Ester Group: The ethyl carboxylate group is an electron-withdrawing group that deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack. The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Reactivity Map

Caption: Predicted sites of reactivity on this compound. (Note: The diagram above is a conceptual representation and requires a chemical structure image for accurate annotation).

Predicted Spectral Data

While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogs.

| Technique | Predicted Features |

| ¹H NMR | - Ethyl group: A quartet around 4.2-4.4 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).- Methyl group: A singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (ester): A signal in the range of 160-165 ppm.- Oxazole ring carbons: Signals between 120-160 ppm. The carbon attached to chlorine (C2) would be significantly shifted.- Ethyl group carbons: Signals around 60-65 ppm (CH₂) and 13-15 ppm (CH₃).- Methyl group carbon: A signal around 10-15 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (189.60 g/mol ) with a characteristic M+2 isotope peak for chlorine.- Fragmentation: Likely fragmentation patterns would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom. |

Conclusion

This compound is a promising heterocyclic building block for which direct experimental data is currently limited. However, by analyzing its structural analogs and applying fundamental principles of organic chemistry, a robust predictive profile can be established. This technical guide provides a proposed synthetic route, predicted physicochemical properties, and an overview of its likely chemical reactivity. The presence of multiple functional groups, particularly the reactive chloro substituent at the C2 position, makes this compound a valuable target for synthesis and a potentially key intermediate for the development of novel bioactive molecules. Further experimental validation of the predictions outlined in this guide is encouraged.

References

Reactivity of the oxazole ring in Ethyl 2-chloro-4-methyloxazole-5-carboxylate

An In-depth Technical Guide on the Reactivity of the Oxazole Ring in Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold due to its prevalence in natural products and pharmacologically active compounds. This compound is a highly versatile synthetic intermediate, offering multiple reaction sites for chemical modification. Its reactivity is dominated by the strategic placement of a chloro-substituent at the C2 position, an electron-donating methyl group at C4, and an electron-withdrawing ester at C5. This technical guide provides a comprehensive analysis of the oxazole ring's reactivity in this specific molecule, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to serve as a practical resource for professionals in organic synthesis and drug development.

Core Reactivity of the Oxazole Ring

The oxazole ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen.[1][2] This inherent electron deficiency governs its general reactivity:

-

Electrophilic Substitution: Generally difficult and requires activating (electron-donating) groups on the ring.[3][4] The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2.[3] In the target molecule, the C4 and C5 positions are already substituted, and the ring is further deactivated by the C5-ester group, making electrophilic attack highly unfavorable.

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[3][5] The presence of a chlorine atom, a good leaving group, at the C2 position of this compound makes this the primary site of reactivity.[5][6]

-

Deprotonation: The C2 proton is the most acidic on an unsubstituted oxazole ring.[7][8] This position is substituted in the target molecule.

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, a powerful method for synthesizing pyridine derivatives.[7][8] This reactivity is enhanced by electron-donating substituents.[3]

The reactivity of this compound is overwhelmingly centered on the C2-chloro position, which serves as a versatile handle for introducing a wide array of molecular diversity through substitution and cross-coupling chemistry.

Caption: Logical relationship of reactivity in the target molecule.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the electron-deficient C2 position is readily displaced by a variety of nucleophiles.[5] This SNAr reaction is a straightforward and efficient method for introducing new functional groups.

Caption: General experimental workflow for SNAr reactions.

Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy oxazole derivatives, respectively.

| Nucleophile (Nu-H) | Product Type | Typical Conditions | Reference(s) |

| Primary/Secondary Amine (R₂NH) | 2-Amino-oxazole | K₂CO₃, DMF, 80-100 °C | [9] |

| Alcohol (ROH) | 2-Alkoxy-oxazole | NaH, THF, RT to 60 °C | [9] |

| Thiol (RSH) | 2-Thioalkoxy-oxazole | NaH or Cs₂CO₃, DMF, RT | [10] |

| Heterocyclic Amines | 2-(Heterocyclyl)-oxazole | DIPEA, NMP, 120 °C | [9] |

Table 1: Summary of SNAr Reactions on 2-Chloro-heterocycles. Data is representative for 2-chloro-aza-heterocycles and is expected to be applicable to the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C2-chloro position of the oxazole is an excellent electrophilic partner for these transformations.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the 2-chlorooxazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][12]

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | ~79% | [13] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Moderate-Excellent | [6] |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | Good-Excellent | [12] |

| Vinylboronic acid MIDA ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | Good-Excellent | [11] |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stille Coupling

The Stille reaction involves the coupling of the 2-chlorooxazole with an organostannane (organotin) reagent. While organotin compounds are toxic, the reaction is highly reliable and tolerant of many functional groups.[14][15]

| Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference(s) |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | Good-Excellent | [6][16] |

| (Tributylstannyl)furan | PdCl₂(PPh₃)₂ | CuI | DMF | Good-Excellent | [17] |

| (Tributylstannyl)ethyne | Pd₂(dba)₃ / AsPh₃ | - | Dioxane | Good-Excellent | [14] |

Table 3: Representative Conditions for Stille Coupling of Heteroaryl Halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 2-chlorooxazole and a terminal alkyne, providing access to 2-alkynyl-oxazole derivatives.[18][19] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good | [18][19] |

| Trimethylsilylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Good-Excellent | [19] |

| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Acetonitrile | Good | [18] |

Table 4: Representative Conditions for Sonogashira Coupling of Heteroaryl Chlorides.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling the 2-chlorooxazole with a primary or secondary amine.[20][21] It has largely replaced classical methods for synthesizing aryl amines due to its broad scope and high efficiency.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | High | [20][22] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | High | [20][21] |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | High | [23] |

| Ammonia (equivalent) | Pd(OAc)₂ / Josiphos | K₃PO₄ | t-BuOH | Good | [21] |

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) is added the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

The reaction vessel is sealed and heated to 100 °C with stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic solution is washed sequentially with water (3x) and brine (1x).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-oxazole derivative.

General Protocol for Suzuki-Miyaura Cross-Coupling

-

To a reaction vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

-

The vial is evacuated and backfilled with argon or nitrogen gas (this cycle is repeated three times).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).

-

The vial is sealed and the reaction mixture is heated to 90 °C with vigorous stirring.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude residue is purified by flash column chromatography to yield the 2-aryl-oxazole product.

Conclusion

This compound is a synthetically valuable building block whose reactivity is dominated by the C2-chloro substituent. This position serves as an excellent electrophilic site for both direct nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. These transformations provide robust and versatile pathways for the synthesis of complex 2,4,5-trisubstituted oxazoles, which are of significant interest to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. jk-sci.com [jk-sci.com]

- 23. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Substituted Oxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutic agents for a range of diseases, from cancer to inflammatory disorders and infectious diseases. This technical guide provides an in-depth overview of the prominent biological activities of substituted oxazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Substituted oxazoles have shown remarkable efficacy against various cancer cell lines, operating through multiple mechanisms of action. These include the inhibition of key signaling pathways, disruption of cellular machinery, and induction of apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Oxazole-based compounds have been developed as potent STAT3 inhibitors. For instance, the oxazole-based peptidomimetic S3I-M2001 has been shown to disrupt the active STAT3:STAT3 dimers, leading to the inhibition of STAT3-dependent gene transcription and induction of apoptosis in cancer cells.[1][2] Another novel 1,3,4-oxadiazole derivative, CHK9, demonstrated significant cytotoxicity in lung cancer cells by interfering with the STAT3 signaling pathway.[3]

Below is a diagram illustrating the general mechanism of STAT3 inhibition by oxazole derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs. Some substituted oxazoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the workflow for a tubulin polymerization assay.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted oxazoles.

| Compound Class | Compound | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |

| 1,2,4-Triazole/1,3,4-Oxadiazole | 12d (Triazole) | MCF-7 | MTT | 1.5 | [4] |

| 1,2,4-Triazole/1,3,4-Oxadiazole | 9a,b,d,e,f, 11, 12a,b,f,e | MCF-7 | MTT | 3-12 | [4] |

| 1,3,4-Oxadiazole-Indazole | CHK9 | Lung Cancer Cells | MTT | 4.8 - 5.1 | [3] |

| Oxazolo[5,4-d]pyrimidine | 3g | HT29 | MTT | 58.44 | [5][6] |

| Oxazolo[5,4-d]pyrimidine | 3e | LoVo | MTT | 177.52 | [5] |

| Oxazolo[5,4-d]pyrimidine | 3j | HT29 | MTT | 99.87 | [5] |

| Quinoline-1,3,4-Oxadiazole | 8 | HepG2 | MTT | 1.2 ± 0.2 | [7] |

| Quinoline-1,3,4-Oxadiazole | 9 | HepG2 | MTT | 0.8 ± 0.2 | [7] |

| 2-Chloropyridine-1,3,4-Oxadiazole | Various | SGC-7901 | MTT | Comparable to positive control | [7] |

| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | TTI-4 | MCF-7 | MTT | 2.63 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Test cell lines

-

Complete cell culture medium

-

Substituted oxazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium per well.[9] Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted oxazole compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[8][9]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. Substituted oxazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. Several oxazole derivatives have been identified as potent and selective COX-2 inhibitors. For example, some diaryl heterocyclic derivatives containing an oxazole core have shown significant COX-2 inhibition.[11] Additionally, 1,3,4-oxadiazole derivatives have been reported as potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity.[12]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[13][14] The inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases. Certain 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB pathway.[15]

The following diagram depicts the NF-κB signaling pathway and its inhibition by oxazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory activity of selected oxazole derivatives.

| Compound Class | Compound | Target | Assay | IC50 (µM) / % Inhibition | Reference |

| Diaryl Heterocycle | Compound 84 | COX-2 | In vitro | 70.14% ± 1.71 inhibition | [11] |

| Diaryl Heterocycle | Compound 85 | COX-2 | In vitro | 47.10% ± 1.05 inhibition | [11] |

| 1,3,4-Oxadiazole | ODZ2 | COX-2 | In vitro | 0.48 | [12] |

| 1,3,4-Oxadiazole | ODZ3 | COX-2 | In vitro | 2.30 - 6.13 | [12] |

| 1,3,4-Oxadiazole | ODZ4 | COX-2 | In vitro | 2.30 - 6.13 | [12] |

| 1,3,4-Oxadiazole | 11c | COX-2 | In vitro | 0.04 | [16] |

| 1,2,4-Oxadiazole | 17 | NF-κB | Luciferase Assay | - | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17][18]

Materials:

-

Rats or mice

-

Carrageenan (1% w/v in sterile saline)

-

Substituted oxazole compounds

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Vehicle for compound and reference drug administration

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted oxazole compounds, vehicle, or reference drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[19][20]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[19]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19][20]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point. The percentage of inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted oxazoles have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Antibacterial Activity

Oxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some 1,3,4-oxadiazole derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[21]

Antifungal Activity

Several classes of substituted oxazoles have also displayed significant antifungal activity against clinically relevant fungal pathogens. Their mode of action can involve the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected substituted oxazoles against various microbial strains.

| Compound Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-Oxazole Derivative | 1e | C. albicans 128 | 14 | [22] |

| 1,3-Oxazole Derivative | 1e | E. coli ATCC 25922 | 28.1 | [22] |

| 1,3-Oxazole Derivative | 1e | S. epidermidis 756 | 56.2 | [22] |

| 1,3-Oxazole Derivative | 3a | P. aeruginosa ATCC 27853 | 14 | [22] |

| 1,3-Oxazole Derivative | 4a | C. albicans 128 | 14 | [22] |

| 1,3,4-Oxadiazole | 4a-c | MRSA | 0.25 - 1 | [23] |

| 1,3,4-Oxadiazole | 14a, 14b | P. aeruginosa, B. subtilis | 0.2 (mg/mL) | [23] |

| 1,3,4-Oxadiazole | 22b, 22c | B. subtilis | 0.78 | [23] |

| 1,3,4-Oxadiazole | 4a, 4b, 4c | MRSA | 62 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]

Materials:

-

96-well microtiter plates

-

Test bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Substituted oxazole compounds

-

Positive control antibiotic

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the substituted oxazole compounds and the positive control antibiotic in the broth medium directly in the 96-well microtiter plates.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[26][27]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity

The development of novel antiviral agents is a critical area of research, particularly with the emergence of new viral threats. Substituted oxazoles have shown promise as antiviral agents against a range of viruses, including human cytomegalovirus (HCMV) and coronaviruses.[28][29][30]

Mechanism of Action

The antiviral mechanisms of oxazole derivatives are diverse and can include the inhibition of viral entry, replication, or the function of essential viral enzymes such as proteases and polymerases.[31] For instance, some oxazole-based macrocycles have been identified as inhibitors of the SARS-CoV-2 main protease.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of selected oxazole derivatives.

| Compound Class | Compound | Virus | Assay | EC50 / IC50 (µM) | Reference |

| Oxazole/Thiazole Derivatives | Various | Human Cytomegalovirus (HCMV) | Cytopathic Effect | 0.000716 - 560 | [28] |

| Oxindole Derivative | 52 | Bovine Viral Diarrhoea Virus (BVDV) | Plaque Reduction | 6.6 | [32] |

| Oxazole-based Macrocycle | 15a | SARS-CoV-2 | Plaque Reduction | - | [27] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[33][34]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

Substituted oxazole compounds

-

Cell culture medium

-

Overlay medium (containing, for example, agarose or methylcellulose to restrict virus spread)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the substituted oxazole compounds. Mix the virus stock with each compound dilution and incubate to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).[35][36]

-

Overlay Application: After the adsorption period, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[34][35]

-

Plaque Visualization and Counting: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Conclusion

Substituted oxazoles represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases underscores their potential for the development of new and effective therapeutic agents. The ability to readily modify the oxazole scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Further exploration of the vast chemical space of substituted oxazoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.

References

- 1. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. protocols.io [protocols.io]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ijprajournal.com [ijprajournal.com]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

- 35. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

A Comprehensive Technical Guide to 2-Chloro-Oxazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds.[1] Among its many derivatives, 2-chloro-oxazoles represent a particularly versatile class of intermediates, prized for their reactivity and potential for elaboration into diverse molecular architectures. This technical guide provides an in-depth review of 2-chloro-oxazole derivatives, encompassing their synthesis, chemical reactivity, and burgeoning therapeutic applications, with a focus on anticancer and enzyme inhibitory activities.

Synthesis of 2-Chloro-Oxazole Derivatives

The introduction of a chlorine atom at the C2 position of the oxazole ring is a key strategic step in the synthesis of many oxazole-based compounds. Several methods have been developed for the synthesis of oxazoles in general, some of which can be adapted for the preparation of 2-chloro-oxazoles.

One of the most direct methods for the synthesis of 2-chlorobenzoxazoles involves the reaction of benzoxazolin-2-one with a molar excess of phosphorus pentachloride. This process is particularly useful for producing 2-chlorobenzoxazoles which are valuable intermediates for agrochemicals.

A general approach to substituted oxazoles that can be conceptually extended to 2-chloro derivatives involves the cyclization of α-acylamino ketones, a reaction known as the Robinson-Gabriel synthesis. While this method traditionally yields 2,5-disubstituted oxazoles, the appropriate choice of starting materials could potentially lead to 2-chloro-oxazoles.

More modern approaches, such as metal-catalyzed cyclizations, offer milder conditions and greater functional group tolerance. For instance, palladium-catalyzed cross-coupling and cyclization of propargyl amides have been employed for the synthesis of 2,5-disubstituted oxazoles.[2]

Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole

This protocol is adapted from a patented procedure for the preparation of a 2-chlorobenzoxazole derivative.

Materials:

-

6-chlorobenzoxazolin-2-one

-

o-dichlorobenzene

-

Phosphorus pentachloride

Procedure:

-

A suspension of 169.5 g (1 mole) of 6-chlorobenzoxazolin-2-one in 600 ml of o-dichlorobenzene is prepared.

-

In a separate reaction vessel, 1,040 g (5 moles) of phosphorus pentachloride is heated to 150-160 °C in 400 ml of o-dichlorobenzene.

-

The suspension of 6-chlorobenzoxazolin-2-one is metered into the heated phosphorus pentachloride solution over 2 hours, maintaining the internal temperature above 150 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.

-

The reaction mixture is then worked up to isolate the 2,6-dichlorobenzoxazole.

Caption: General synthesis of 2-chlorobenzoxazoles.

Reactivity of 2-Chloro-Oxazoles: The Gateway to Molecular Diversity

The chemical behavior of 2-chloro-oxazoles is dominated by the reactivity of the C2 position. The oxazole ring is electron-deficient, and the presence of the electronegative chlorine atom makes the C2 carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of 2-chloro-oxazoles, as the chlorine atom can be readily displaced by a wide variety of nucleophiles.[3]

The order of reactivity for nucleophilic substitution on the oxazole ring is C2 >> C4 > C5.[2] This high reactivity at the C2 position allows for the selective introduction of a diverse range of functional groups, making 2-chloro-oxazoles valuable building blocks in the synthesis of complex molecules.

Common nucleophiles that can be employed in reactions with 2-chloro-oxazoles include:

-

Amines: Reaction with primary and secondary amines leads to the formation of 2-amino-oxazole derivatives.

-

Thiols: Thiolates react to form 2-thioether-substituted oxazoles.

-

Alkoxides: Alkoxides can displace the chloride to yield 2-alkoxy-oxazoles.

-

Carbon nucleophiles: Organometallic reagents and enolates can potentially be used to form new carbon-carbon bonds at the C2 position.

Experimental Protocol: Nucleophilic Substitution with an Amine

The following is a general protocol for the reaction of a 2-chloro-oxazole with an amine.

Materials:

-

2-chloro-oxazole derivative

-

Amine (primary or secondary)

-

A suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate), if the amine is used as its salt.

Procedure:

-

To a solution of the 2-chloro-oxazole derivative (1 equivalent) in the chosen solvent, add the amine (1-1.2 equivalents).

-

If necessary, add the base (1.5 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Caption: General nucleophilic substitution at the C2 position of an oxazole.

Pharmacological Activities of 2-Chloro-Oxazole Derivatives

The versatility of the 2-chloro-oxazole scaffold has been exploited in the development of a wide range of biologically active molecules. The ability to easily introduce diverse substituents at the C2 position allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxazole derivatives, including those derived from 2-chloro-oxazoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[4][5]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | [5] |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | [5] |

| 5-chlorobenzo[d]oxazole derivative | HepG2 (Liver) | 28.36 | [4] |

| 5-chlorobenzo[d]oxazole derivative | MCF-7 (Breast) | 26.31 - 102.10 | [4] |

Enzyme Inhibition

2-Chloro-oxazole derivatives have also shown promise as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy. For instance, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4]

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 5-methylbenzo[d]oxazole derivative | VEGFR-2 | 97.38 | [4] |

Mechanism of Action and Signaling Pathways

The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. While research specifically on 2-chloro-oxazole derivatives is still emerging, studies on related compounds provide valuable insights into their potential mechanisms of action.

One of the key signaling pathways implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby controlling fundamental cellular processes. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers.

Interestingly, a study on the purine analogue 2-chloro-2'-deoxyadenosine (CdA) revealed that this compound can induce the activation of the MAPK/ERK pathway in leukemia cells, which in turn serves a cytoprotective function.[6] Pharmacological inhibition of this pathway significantly enhanced the cytotoxic effects of CdA.[6] This suggests that combining 2-chloro-oxazole derivatives with inhibitors of the MAPK/ERK pathway could be a promising therapeutic strategy.

Caption: The MAPK/ERK signaling pathway and potential modulation by 2-chloro-oxazole derivatives.

Structure-Activity Relationships (SAR)

The development of potent and selective 2-chloro-oxazole-based therapeutic agents relies on a thorough understanding of their structure-activity relationships. By systematically modifying the substituents on the oxazole core and evaluating the corresponding changes in biological activity, researchers can identify key structural features that govern potency and selectivity.

For anticancer 2-amino-oxazole derivatives, the nature of the substituent at the C2 position, introduced via nucleophilic substitution of a 2-chloro-oxazole precursor, is critical for activity.

Caption: Key structure-activity relationships for 2-amino-oxazole derivatives.

Conclusion

2-Chloro-oxazole derivatives are a highly valuable class of compounds in medicinal chemistry and drug discovery. Their straightforward synthesis and, most importantly, their susceptibility to nucleophilic substitution at the C2 position, provide a versatile platform for the generation of diverse chemical libraries. The demonstrated anticancer and enzyme inhibitory activities of compounds derived from 2-chloro-oxazoles underscore their therapeutic potential. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the elucidation of the precise mechanisms of action and signaling pathways involved, and the optimization of lead compounds through detailed structure-activity relationship studies. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]

- 6. Pharmacological inhibition of the MAPK/ERK pathway increases sensitivity to 2-chloro-2'-deoxyadenosine (CdA) in the B-cell leukemia cell line EHEB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of Ethyl 2-chloro-4-methyloxazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 2-chloro-4-methyloxazole-5-carboxylate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are based on established principles of heterocyclic chemistry and are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Potential of the Oxazole Scaffold

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties. The this compound core offers a key reactive handle for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The chlorine atom at the 2-position of the oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal point for diversification. The ester and methyl groups at positions 5 and 4, respectively, also offer opportunities for further modification to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives.

General Principles of Derivatization

The primary route for the derivatization of this compound involves the nucleophilic displacement of the 2-chloro substituent. This reaction is facilitated by the electron-withdrawing nature of the oxazole ring nitrogen and the adjacent ester group, which stabilize the intermediate Meisenheimer complex.

A variety of nucleophiles can be employed to generate a diverse library of derivatives. Common classes of nucleophiles include:

-

Amines (R-NH₂): Introduction of amino groups is a cornerstone of medicinal chemistry to form key hydrogen bond interactions with biological targets.

-

Thiols (R-SH): Thioether linkages can enhance binding affinity and introduce different electronic and steric properties.

-

Alcohols/Phenols (R-OH): Ether linkages can be used to explore different spatial arrangements and improve solubility.

The general reaction scheme is depicted below:

Caption: General reaction scheme for the nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of 2-Amino-4-methyloxazole-5-carboxylate Derivatives

This protocol describes the reaction of this compound with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., aniline, benzylamine) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound and anhydrous DMF.

-

Add the desired amine and DIPEA to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Synthesis of 2-Thio-4-methyloxazole-5-carboxylate Derivatives

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

This compound (1.0 eq)

-